4-Fluoropiperidine hydrochloride

Catalog No.
S672724
CAS No.
57395-89-8
M.F
C5H11ClFN
M. Wt
139.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoropiperidine hydrochloride

CAS Number

57395-89-8

Product Name

4-Fluoropiperidine hydrochloride

IUPAC Name

4-fluoropiperidine;hydrochloride

Molecular Formula

C5H11ClFN

Molecular Weight

139.6 g/mol

InChI

InChI=1S/C5H10FN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H

InChI Key

IXENWFQXVCOHAZ-UHFFFAOYSA-N

SMILES

C1CNCCC1F.Cl

Canonical SMILES

C1CNCCC1F.Cl

The exact mass of the compound 4-Fluoropiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoropiperidine hydrochloride (CAS 57395-89-8) is a specialized, monofluorinated heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and advanced materials synthesis. By introducing a highly electronegative fluorine atom at the 4-position of the piperidine ring, this compound achieves a precise modulation of amine basicity (pKa) and lipophilicity (logD) without introducing the steric hindrance associated with 2- or 3-substitutions [1]. Procured as a solid hydrochloride salt (melting point 163-167 °C), it overcomes the volatility and handling challenges of free-base piperidines, ensuring precise stoichiometric control in high-throughput cross-coupling and nucleophilic substitution workflows . Commercially, it is highly valued as an achiral bioisostere for piperazine, offering a streamlined synthetic profile by eliminating the need for orthogonal protecting group strategies [2].

Substituting 4-fluoropiperidine hydrochloride with unfluorinated piperidine or other positional isomers fundamentally alters both the synthetic process and the final product's performance. Unfluorinated piperidine yields a highly basic amine (pKa ~11.1), which frequently leads to poor membrane permeability, high metabolic clearance, and off-target hERG toxicity in drug candidates [1]. Attempting to use piperazine as a substitute introduces a second reactive nitrogen, necessitating costly and time-consuming mono-protection (e.g., Boc-piperazine) steps to prevent polymerization or di-alkylation during synthesis [2]. Furthermore, substituting with 3-fluoropiperidine introduces a chiral center, transforming a straightforward achiral process into one requiring asymmetric synthesis or chiral resolution, effectively doubling the raw material requirements due to racemic yield losses [3]. Therefore, 4-fluoropiperidine hydrochloride is strictly required when a buyer needs an achiral, single-nitrogen heterocycle with precisely attenuated basicity.

Precise Amine Basicity (pKa) Attenuation

The introduction of a fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect across the piperidine ring. Quantitative physicochemical profiling demonstrates that 4-fluoropiperidine has a pKa of 9.4, compared to the highly basic pKa of 11.1 for unfluorinated piperidine [1]. This 1.7-unit reduction in basicity is critical for improving the oral absorption and membrane permeability of downstream products while mitigating the toxicity risks associated with highly basic amines.

Evidence DimensionAmine Basicity (pKa)
Target Compound DatapKa = 9.4
Comparator Or BaselinePiperidine (pKa = 11.1)
Quantified Difference1.7 pKa unit reduction
ConditionsAqueous solution, standard potentiometric titration

Procuring the 4-fluoro derivative directly solves membrane permeability and basicity-driven toxicity issues that cannot be resolved using standard piperidine.

Synthetic Efficiency via Piperazine Bioisosterism

4-Fluoropiperidine is frequently utilized as a bioisostere for piperazine because it mimics the basicity (pKa ~9.4 vs ~9.8) and electrostatic potential distribution of piperazine without possessing a second reactive secondary amine [1]. In procurement and process scale-up, substituting piperazine with 4-fluoropiperidine eliminates the need for orthogonal protecting groups (e.g., Boc or Cbz), reducing the synthetic pathway by at least two steps and completely eliminating di-alkylation byproducts[2].

Evidence DimensionReactive Site Stoichiometry
Target Compound Data1 reactive amine site (eliminates protection/deprotection steps)
Comparator Or BaselinePiperazine (2 reactive amine sites, requires mono-protection)
Quantified Difference100% reduction in secondary amine side-reactions while maintaining ΔpKa < 0.5
ConditionsCross-coupling and nucleophilic substitution workflows

It streamlines manufacturing by bypassing the costly and yield-reducing protection/deprotection steps required when using piperazine.

Stereochemical Simplicity vs. Positional Isomers

When selecting a fluorinated piperidine, the position of the fluorine atom dictates the stereochemical complexity. 4-Fluoropiperidine is an achiral molecule, whereas 3-fluoropiperidine possesses a chiral center, existing as two enantiomers [1]. Procuring 4-fluoropiperidine bypasses the need for asymmetric synthesis or chiral chromatography, which typically results in a 50% yield loss during racemic resolution, thereby significantly lowering the cost per gram at an industrial scale [2].

Evidence DimensionStereoisomeric Complexity
Target Compound Data0 chiral centers (achiral, 100% atom economy in target synthesis)
Comparator Or Baseline3-Fluoropiperidine (1 chiral center, requires resolution)
Quantified DifferenceEliminates the ~50% yield loss inherent to racemic resolution
ConditionsIndustrial scale-up and process chemistry

Choosing the 4-position over the 3-position ensures a highly scalable, achiral process, drastically reducing raw material waste and analytical QC costs.

Handling Stability and Stoichiometric Precision

The physical state of the building block directly impacts its utility in automated and high-throughput environments. 4-Fluoropiperidine free base is a volatile liquid that is prone to degradation and difficult to weigh precisely. In contrast, 4-Fluoropiperidine hydrochloride (CAS 57395-89-8) is a free-flowing solid with a melting point of 163-167 °C . This solid salt form ensures exact stoichiometric control and long-term storage stability without the need for specialized inert-atmosphere handling .

Evidence DimensionThermal Stability and Handling State
Target Compound DataSolid hydrochloride salt (Melting point 163-167 °C)
Comparator Or Baseline4-Fluoropiperidine free base (Volatile liquid)
Quantified DifferenceTransition from an air-sensitive liquid to a stable solid, enabling precise gravimetric dosing
ConditionsAmbient laboratory storage and automated weighing

The hydrochloride salt is strictly preferred for procurement to ensure long-term shelf life and reproducible dosing in parallel synthesis arrays.

Lead Optimization for Oral Bioavailability

Because 4-fluoropiperidine lowers the amine pKa by 1.7 units compared to piperidine, it is a highly effective building block for optimizing drug candidates that suffer from poor membrane permeability or high basicity-driven toxicity (such as hERG channel blockade). It is routinely incorporated into CNS and cardiovascular drug scaffolds to improve the pharmacokinetic profile without adding steric bulk [1].

Streamlined Synthesis via Piperazine Replacement

In process chemistry, 4-fluoropiperidine hydrochloride is selected to replace piperazine rings in target molecules (e.g., 5-HT receptor ligands). By providing a similar basicity and electrostatic profile but only a single reactive nitrogen, it eliminates the need for mono-Boc protection strategies, shortening the synthetic route and improving overall atom economy [2].

High-Throughput Automated Library Generation

Due to its solid hydrochloride salt form (mp 163-167 °C), this compound is highly compatible with automated parallel synthesis platforms. It allows for highly reproducible gravimetric dispensing in Buchwald-Hartwig aminations and SNAr reactions, which is difficult to achieve with the volatile free-base form of the compound .

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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